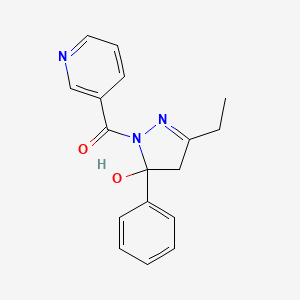
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPC belongs to the family of pyrazoles and has been synthesized through different methods.
作用機序
The mechanism of action of 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to disrupt the cell membranes of fungi and bacteria, leading to their death. In animal studies, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity and no significant adverse effects.
実験室実験の利点と制限
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is also stable under standard laboratory conditions. However, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is also sensitive to light and heat, which can lead to its degradation.
将来の方向性
There are several future directions for the study of 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. In medicinal chemistry, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could be further investigated for its potential use as an anticancer, antifungal, and antibacterial agent. In agricultural science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could be studied for its potential use as a pesticide. In material science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could be investigated for its potential use as a building block for the synthesis of new materials. Further studies on the mechanism of action of 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could also provide insights into its potential applications.
合成法
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde, ethyl acetoacetate, and phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-pyridinecarboxaldehyde, ethyl acetoacetate, and phenylhydrazine in the presence of p-toluenesulfonic acid. These methods have yielded 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in good yields and high purity.
科学的研究の応用
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. In medicinal chemistry, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its anticancer, antifungal, and antibacterial properties. In agricultural science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use as a pesticide. In material science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential use as a building block for the synthesis of new materials.
特性
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-15-11-17(22,14-8-4-3-5-9-14)20(19-15)16(21)13-7-6-10-18-12-13/h3-10,12,22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGWFHYOLUEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
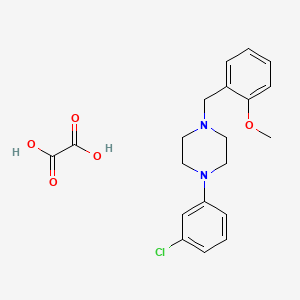
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)
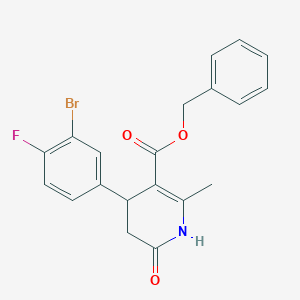
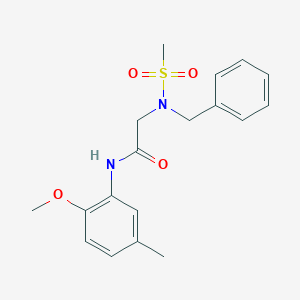
![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
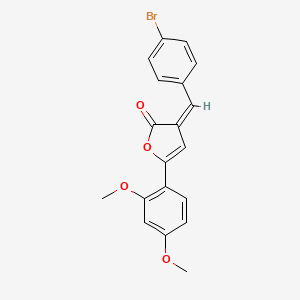
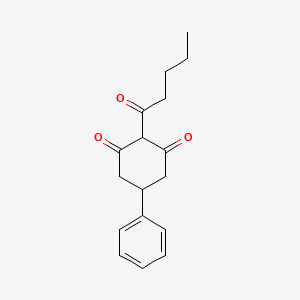
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)